Dutasteride Impurity F (1-Chloro Dihydro Dutasteride)

Pharmaceutical Analysis USP Monograph HPLC System Suitability

Impurity profiling failures caused by co-eluting matrix components or incorrect reference standard selection can delay ANDA/NDA submissions. Dutasteride Impurity F is the only Dutasteride-related impurity bearing a 1α-chloro substituent on the saturated A-ring, providing unambiguous chromatographic and mass spectrometric identification critical for USP/EP compliance. • Distinctive ³⁵Cl/³⁷Cl isotope pattern (approx. 3:1 ratio) enables orthogonal LC-MS/MS confirmation at RRT 1.15, resolving ambiguous HPLC-UV peak assignment in complex formulations. • Quantified with RRF 0.33 against the compendial acceptance criterion of NMT 0.4% per USP Organic Impurities Procedure 1. • Supplied with comprehensive Certificate of Analysis for ICH Q2(R1) analytical method validation (AMV) and CMC regulatory submission. Sourced as a fully characterized compendial reference standard; shipped under controlled ambient conditions worldwide.

Molecular Formula C27H31ClF6N2O2
Molecular Weight 565.0 g/mol
CAS No. 1365545-42-1
Cat. No. B601947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDutasteride Impurity F (1-Chloro Dihydro Dutasteride)
CAS1365545-42-1
Synonyms(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-4-chlorohexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Molecular FormulaC27H31ClF6N2O2
Molecular Weight565.0 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C
InChIInChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m1/s1
InChIKeyMKZGQDFQXQLWNU-PHHREDDHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dutasteride Impurity F – Compendial Reference Standard for ANDA and QC


Dutasteride Impurity F, also designated as 1-Chloro Dihydro Dutasteride or Chlorodutasteride (USP), is a chlorinated 4-azasteroid derivative with the molecular formula C₂₇H₃₁ClF₆N₂O₂ and a molecular weight of 564.99 g/mol . It is recognized as a process-related impurity of the dual 5α-reductase inhibitor Dutasteride and is formally listed in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs under Organic Impurities, Procedure 1 [1]. The compound is supplied as an off-white to white solid with a reported melting point of 135–140 °C, and is used exclusively as an analytical reference standard for method development, method validation (AMV), quality control (QC), and regulatory submission (ANDA/NDA) .

1
Compendial standard

USP (Chlorodutasteride) and EP (Impurity F) monographs list this compound with assigned RRT, RRF, and acceptance criteria.

2
Analytical workflow

Suited for HPLC-UV system suitability, impurity quantification per Procedure 1, and LC-MS confirmatory identification.

3
Regulatory submission

Required reference standard for ANDA/NDA method validation (AMV) and QC release testing under ICH Q2(R1).

Why Generic Substitution Fails for Dutasteride Impurity F in Regulated Workflows


In pharmacopoeial impurity profiling, each structurally distinct related substance carries a unique relative retention time (RRT), relative response factor (RRF), and individual acceptance criterion that are method-specific and non-interchangeable [1]. Dutasteride Impurity F is the only Dutasteride-related impurity bearing a 1α-chloro substituent on the saturated A-ring, which directly alters its chromatographic polarity, UV absorbance properties, and mass spectrometric fragmentation pattern compared to non-chlorinated analogs such as Dihydro Dutasteride or Dutasteride acid [2]. Consequently, substituting Impurity F with another Dutasteride impurity—even one of similar molecular weight—will corrupt system suitability tests, invalidate relative retention time mapping, and render impurity quantification non-compliant with USP ⟨Table 3⟩ or EP monograph specifications [3].

!
RRT mapping will fail

Dihydro Dutasteride and other non-chlorinated analogs elute at different relative retention times; substituting Impurity F corrupts system suitability.

!
Response factor mismatch

Chlorodutasteride requires a compound-specific RRF of 0.33; using a default RRF of 1.0 may under-report impurity content approximately 3-fold.

!
Non-compendial surrogates invalidate submission

Only a compendial-listed reference standard satisfies USP/EP monograph requirements; a non-compendial substitute may trigger an RTR or CRL.

Differentiation Evidence vs. Related Impurity Standards


Compendial RRT: Chlorodutasteride vs. Dihydro Dutasteride

Under USP Organic Impurities Procedure 1 chromatographic conditions, Chlorodutasteride (Dutasteride Impurity F) elutes at a relative retention time (RRT) of 1.15 relative to Dutasteride (RRT 1.00), whereas Dihydro Dutasteride—its closest non-chlorinated saturated analog—elutes at RRT 1.19 [1]. This RRT difference, though numerically small, is sufficient to achieve baseline chromatographic resolution and unambiguous peak identification in the compendial method [2].

Compendial RRT
Head-to-head
RRT 1.15 vs. Dihydro Dutasteride RRT 1.19
ΔRRT −0.04 sufficient for baseline resolution per USP38–NF33
Compendial peak identification anchor for QC release testing.
USP Organic Impurities Procedure 1; RRT is method-specific.
Pharmaceutical Analysis USP Monograph HPLC System Suitability

USP Relative Response Factor Comparison

The USP monograph assigns Chlorodutasteride a relative response factor (RRF) of 0.33, whereas Dihydro Dutasteride is assigned an RRF of 1.0 [1]. This means that at equivalent mass concentration, the UV detector response (presumably at the detection wavelength specified in the monograph) for Chlorodutasteride is approximately one-third that of Dihydro Dutasteride. Accurate quantitation therefore requires applying the impurity-specific RRF of 0.33; use of the default RRF of 1.0 would under-report Chlorodutasteride content by a factor of approximately 3-fold [2].

USP Response Factor
Head-to-head
RRF 0.33 vs. Dihydro Dutasteride RRF 1.0
67% lower response; ~3× under-quantification risk if ignored
Compound-specific RRF required for accurate impurity quantitation.
Default RRF 1.0 would systematically under-report Impurity F.
Quantitative HPLC Response Factor Impurity Quantification

USP Acceptance Criteria vs. Structurally Similar Impurities

The USP monograph sets an individual acceptance criterion of NMT 0.4% for Chlorodutasteride, compared to NMT 0.15% for Dihydro Dutasteride, NMT 0.2% for Dutasteride acid, and NMT 0.1% for any other unspecified individual impurity [1]. The higher permitted limit for Chlorodutasteride (0.4%) compared to Dihydro Dutasteride (0.15%) likely reflects a combination of its lower detectability (due to RRF 0.33) and toxicological qualification data specific to this impurity [2].

Acceptance Criteria
Head-to-head
NMT 0.4% vs. Dihydro Dutasteride NMT 0.15%
2.67× higher limit ; 4× vs. unspecified impurity default NMT 0.1%
Distinct limit mandates Impurity F reference standard for compliance.
Limit reflects RRF 0.33 detectability and toxicological qualification.
ICH Q3A/Q3B Impurity Thresholds Quality Specification

Chlorine Isotope Signature in Mass Spectrometry

Dutasteride Impurity F (C₂₇H₃₁ClF₆N₂O₂, monoisotopic mass 564.20 Da) is the only common Dutasteride-related substance that contains a chlorine atom, imparting a characteristic [M+H]⁺ isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) in LC-MS analysis . In contrast, Dihydro Dutasteride (C₂₇H₃₂F₆N₂O₂, MW 530.55) lacks chlorine, and Dutasteride itself (C₂₇H₃₀F₆N₂O₂, MW 528.54) differs by both the absence of chlorine and the presence of a C1–C2 double bond [1]. This elemental difference provides unambiguous mass spectrometric identification via the distinctive chlorine isotope signature, even in the absence of chromatographic resolution.

Cl Isotope Signature
Cross-study
C₂₇H₃₁ClF₆N₂O₂ MW 564.20 Da, +36 Da vs. Dutasteride
³⁵Cl/³⁷Cl ~3:1 unique isotope pattern absent in all comparators
Orthogonal LC-MS identification avoids misassignment in UV-only methods.
ESI positive mode; mass accuracy within 5 ppm per ICH Q2(R1).
Mass Spectrometry Structural Characterization LC-MS Identification

Storage and Physical Form Requirements

Multiple suppliers specify that Dutasteride Impurity F (1-Chloro Dihydro Dutasteride) should be stored under refrigeration at 2–8 °C, whereas other Dutasteride impurity reference standards (e.g., Dutasteride Dihydro Impurity) are shipped and stored at ambient temperature . Additionally, Impurity F is consistently characterized as an off-white to white solid with a melting point of 135–140 °C, and is typically supplied at purities of ≥95% to ≥98% (HPLC) depending on the vendor . These handling parameters are compound-specific and must be factored into procurement and laboratory inventory management.

Storage & Form
Data to verify
2–8 °C refrigerated vs. ambient for Dihydro Impurity
MP 135–140 °C off-white to white solid; HPLC purity ≥95–98%
Cold-chain logistics review recommended before procurement.
Supplier specifications; verify against vendor CoA upon receipt.
Reference Standard Handling Stability Procurement Specifications

Dual Pharmacopoeial Recognition and Regulatory Specificity

Dutasteride Impurity F is formally codified in both the European Pharmacopoeia (as EP Impurity F) and the United States Pharmacopeia (as Chlorodutasteride), with assigned chemical nomenclature: N-[2,5-Bis(trifluoromethyl)phenyl]-1α-chloro-3-oxo-4-aza-5α-androstane-17β-carboxamide [1]. This dual compendial recognition mandates its use as a reference standard for any ANDA or marketing authorization application referencing either pharmacopoeia. In contrast, several other Dutasteride impurities (e.g., certain process-specific intermediates or degradation products not listed in the monographs) lack this formal compendial status and cannot serve as primary reference standards for regulatory submission [2].

Dual Pharmacopoeial Status
Class-level
USP Chlorodutasteride + EP Impurity F codified nomenclature and official RRT/RRF/limit
Mandatory for ANDA/NDA submissions referencing either pharmacopoeia.
Non-compendial substitutes cannot serve as primary reference standards.
Pharmacopoeial Compliance Regulatory Submission ANDA Requirements

Application Scenarios for Dutasteride Impurity F


Compendial HPLC System Suitability and Quantification

Dutasteride Impurity F is used as the primary reference standard for the identification and quantification of Chlorodutasteride in Dutasteride drug substance and drug product per USP Organic Impurities Procedure 1 [1]. The standard is spiked into system suitability solutions to verify chromatographic resolution at RRT 1.15, and the RRF of 0.33 is applied to correct the peak area for accurate quantitation against the compendial acceptance criterion of NMT 0.4% [1].

LC-MS Confirmatory Identification

When HPLC-UV peak assignment is ambiguous due to co-eluting matrix components, Dutasteride Impurity F serves as an authentic reference standard for LC-MS/MS identity confirmation [2]. The distinctive ³⁵Cl/³⁷Cl isotope pattern (approximately 3:1 ratio) and the monoisotopic mass of 564.20 Da provide unambiguous mass spectrometric identification that is orthogonal to retention time-based identification, enhancing the specificity of impurity profiling in complex formulations or stability samples [2].

ANDA Submission and Analytical Method Validation

Generic pharmaceutical developers are required to demonstrate that their Dutasteride API and finished product impurity profiles meet compendial specifications. Dutasteride Impurity F is used during analytical method validation (AMV) to establish method specificity, linearity, accuracy, and precision for the Chlorodutasteride peak as mandated by ICH Q2(R1) [3]. The validated method, with Impurity F as the qualified reference standard, is submitted as part of the ANDA Chemistry, Manufacturing, and Controls (CMC) section [3].

Forced Degradation and Stability-Indicating Method Development

Dutasteride Impurity F may arise as a process impurity during synthesis involving chlorinated intermediates or reagents [4]. It is therefore incorporated into forced degradation studies (acid, base, oxidative, thermal, photolytic) to confirm that the stability-indicating HPLC method can resolve Impurity F from the parent Dutasteride peak and from other degradation products, and to monitor whether its level increases under specific stress conditions, informing the impurity control strategy in the Common Technical Document (CTD) Module 3.2.S.3.2 [4].

Application
Selection Property
Validation Focus
Compendial HPLC system suitability
Assigned RRT and RRF per USP Procedure 1
Chromatographic resolution and accurate peak-area correction
LC-MS confirmatory identification
Unique chlorine isotope signature
Orthogonal identity confirmation in complex matrices
ANDA submission and AMV
Compendial reference standard with full characterization
Method specificity, linearity, accuracy, and precision per ICH Q2(R1)
Forced degradation and stability-indicating methods
Process-impurity identity for stress-study resolution checks
Peak resolution from parent and degradation products under stress conditions
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